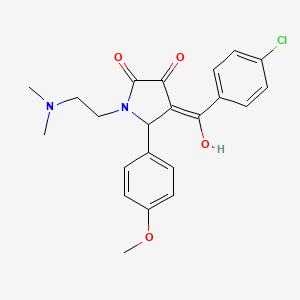

4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Description

The compound 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its structure includes:

- A 4-chlorobenzoyl group at position 4, contributing electron-withdrawing effects.

- A 3-hydroxy group, likely critical for hydrogen bonding or metal coordination.

- A 5-(4-methoxyphenyl) moiety, introducing electron-donating methoxy functionality.

Properties

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4/c1-24(2)12-13-25-19(14-6-10-17(29-3)11-7-14)18(21(27)22(25)28)20(26)15-4-8-16(23)9-5-15/h4-11,19,26H,12-13H2,1-3H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQORPPGUNLFAE-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one , also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups, including a chlorobenzoyl moiety, a dimethylaminoethyl group, and a hydroxy group. The synthesis typically involves several steps:

- Formation of Amide Intermediate : The reaction of 4-chlorobenzoyl chloride with an amine to form an amide.

- Cyclization and Hydroxylation : Subsequent reactions lead to the formation of the pyrrole ring and introduction of the hydroxy group.

This multi-step synthesis is crucial for obtaining high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes, modulating biochemical pathways involved in disease processes. For instance, it may influence pathways related to inflammation and cancer cell proliferation .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For example, related compounds have demonstrated the ability to inhibit cell growth in various cancer cell lines, suggesting that this compound may possess similar properties. Research has shown that structural modifications can enhance cytotoxic effects against human colon cancer cells, emphasizing the importance of the chlorobenzoyl and dimethylamino groups in mediating these effects .

Antioxidant and Anti-inflammatory Activity

The compound has also been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have reported that similar pyrrole derivatives exhibit antioxidant effects by scavenging free radicals and reducing oxidative damage in cellular models . Additionally, anti-inflammatory properties have been observed, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 7.49 ± 0.16 | |

| Compound B | Antioxidant | 10.00 ± 0.20 | |

| Compound C | Anti-inflammatory | 12.50 ± 0.15 |

Case Studies

Several case studies have highlighted the potential of pyrrole derivatives in clinical settings:

- Study on Colon Cancer : A study demonstrated that a related compound significantly inhibited cell proliferation in human colon cancer cells through apoptosis induction. The mechanism involved modulation of apoptotic pathways, showcasing the therapeutic promise of this class of compounds .

- Inflammation Models : In vitro studies using macrophage models indicated that similar compounds could reduce pro-inflammatory cytokine production, suggesting their utility in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, synthetic yields, and notable properties:

*Estimated based on analogs.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-chlorobenzoyl group (electron-withdrawing) in the target compound contrasts with 4-methylbenzoyl in compound 28 (electron-donating), which may alter receptor affinity .

Synthetic Accessibility :

- Yields for analogs vary significantly (28–58%), influenced by substituent reactivity. For example, bulkier groups (e.g., benzothiazolyl in ) may lower yields due to steric hindrance .

Pharmacological Implications :

- The 3-hydroxy group is conserved across most analogs, suggesting its role in hydrogen bonding or catalytic interactions .

- Antiestrogenic activity reported for compound 20 highlights the pharmacological relevance of this structural class, though direct data for the target compound remains speculative .

Research Findings and Data Gaps

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) at position 5 in the target compound could enhance solubility relative to halogenated analogs (e.g., 4-Cl-phenyl in compound 28) .

- Need for Further Studies : Pharmacokinetic and in vivo efficacy data are absent in the provided evidence, necessitating future studies to validate hypothesized activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.